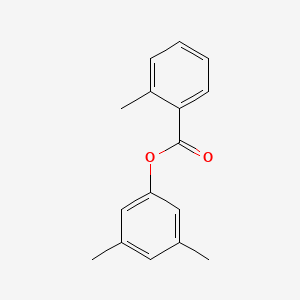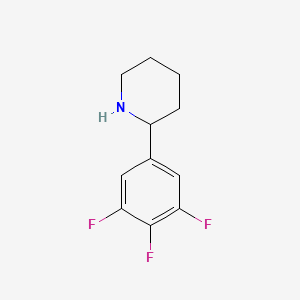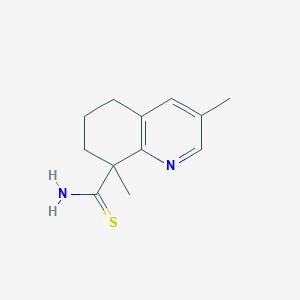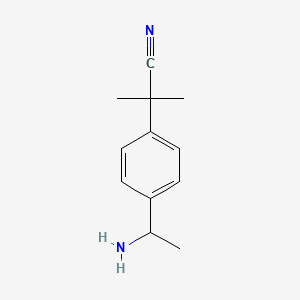
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C12H16N2 It is a nitrile derivative with a phenyl group substituted at the para position by an aminoethyl group and a methyl group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the alpha position. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[4-(1-Aminoethyl)phenyl]acetonitrile: Similar structure but lacks the methyl group at the alpha position.
4-(1-Aminoethyl)benzonitrile: Similar structure but lacks the methyl group and has a simpler nitrile group.
2-[4-(1-Aminoethyl)phenyl]-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
(S)-2-(4-(1-aminoethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both the aminoethyl and nitrile groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a versatile intermediate for various synthetic and research applications.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
2-[4-(1-aminoethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H16N2/c1-9(14)10-4-6-11(7-5-10)12(2,3)8-13/h4-7,9H,14H2,1-3H3 |
InChIキー |
XAWKCMGGZBPCCU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


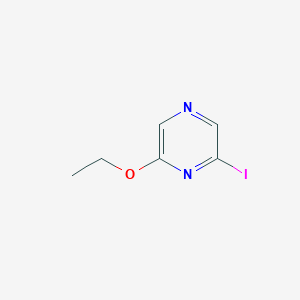
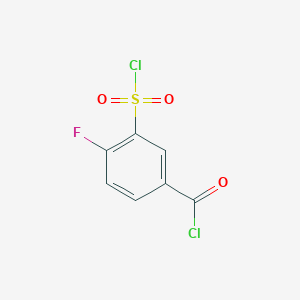

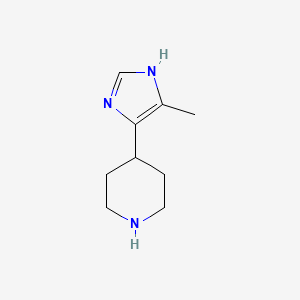
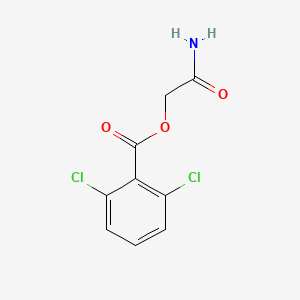
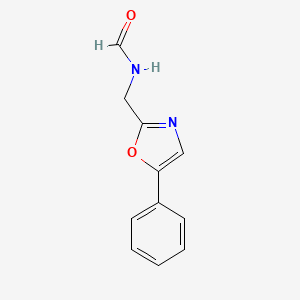
![Ethyl 6-iodo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8717315.png)
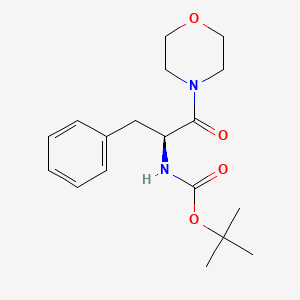
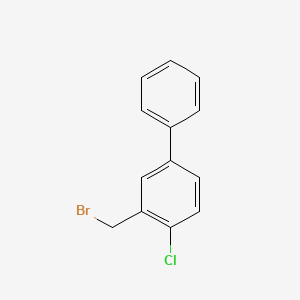
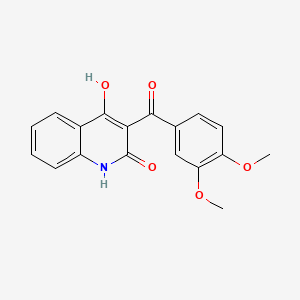
![N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine](/img/structure/B8717353.png)
